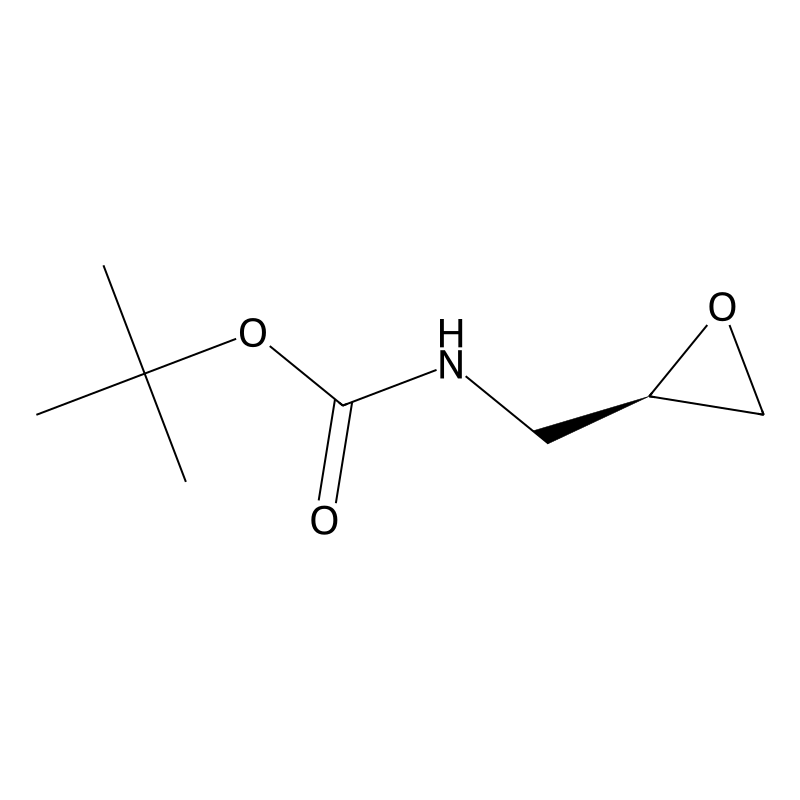(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- Protecting Group: The tert-butyl (Boc) group in the molecule serves as a protecting group for the amine functionality. This allows researchers to perform reactions on other parts of the molecule without affecting the amine group. Once the desired modifications are complete, the Boc group can be selectively removed under specific conditions to reveal the free amine.
- Asymmetric Synthesis: The presence of the chiral (R) center in the molecule makes it valuable for asymmetric synthesis. Researchers can utilize (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate as a starting material to introduce chirality into other molecules through various reaction strategies.
Here are some specific examples of its applications:
- Synthesis of Chiral Alcohols: (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate can be used as a starting material for the synthesis of various chiral alcohols with different functionalities. Through ring-opening reactions with various nucleophiles, researchers can achieve selective formation of desired chiral alcohols with high enantiomeric purity.
- Preparation of Chiral Aziridines: This compound can also be employed in the synthesis of chiral aziridines, which are three-membered ring heterocycles containing nitrogen. These aziridines can serve as valuable building blocks for the preparation of more complex chiral molecules.
- Polymer-Supported Synthesis: (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate can be immobilized on solid supports like polymers, allowing for its use in solid-phase synthesis. This enables researchers to perform multi-step reactions on the attached molecule while simplifying purification processes.
(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is an organic compound characterized by the molecular formula C₁₅H₂₁NO₃ and a molecular weight of approximately 263.34 g/mol. It features a tert-butyl group attached to a carbamate functional group, along with an oxirane (epoxide) moiety. The presence of the oxirane ring contributes to its reactivity and utility in synthetic organic chemistry .
- Nucleophilic Opening: The epoxide can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives depending on the nucleophile used.
- Carbamate Hydrolysis: Under acidic or basic conditions, the carbamate group can be hydrolyzed to yield corresponding amines and carbon dioxide.
- Synthesis of Arylazetidines: It can be utilized as an intermediate in the synthesis of more complex structures like arylazetidines through regioselective reactions .
The biological activity of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate has been explored in various studies. Its derivatives have shown potential as:
- Antimicrobial Agents: Some studies indicate that modifications of this compound exhibit antimicrobial properties.
- Pharmaceutical Intermediates: Its structure allows for further functionalization, making it useful in developing pharmaceuticals.
Several methods have been reported for synthesizing (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate:
- Epoxidation Reactions: The synthesis often begins with the epoxidation of alkenes using peracids or other oxidizing agents.
- Carbamate Formation: The resulting epoxide can be reacted with tert-butyl carbamate under acidic conditions to form the desired product.
- Regioselective Approaches: Recent advancements have introduced regioselective methods that enhance yield and selectivity during synthesis .
(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate finds applications in several fields:
- Organic Synthesis: It serves as a building block for synthesizing various organic compounds.
- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological activities.
- Material Science: The compound's unique properties may also find utility in developing new materials .
Interaction studies involving (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its mechanism of action and potential pathways for further chemical transformations. Understanding these interactions is crucial for optimizing its use in synthetic applications and evaluating its biological efficacy.
Several compounds share structural similarities with (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate. Here are some notable examples:
These compounds exhibit unique characteristics that differentiate them from (R)-tert-butyl (oxiran-2-ylmethyl)carbamate, particularly in terms of their substituents and resulting reactivities.






